molecular formula C9H7BrN2OS B1405632 6-Bromo-1-benzothiophene-2-carbohydrazide CAS No. 1171927-47-1

6-Bromo-1-benzothiophene-2-carbohydrazide

Cat. No.: B1405632
CAS No.: 1171927-47-1
M. Wt: 271.14 g/mol
InChI Key: MVLUJEBERIACBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C_10H_7BrN_2OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic aromatic organic compound

Scientific Research Applications

6-Bromo-1-benzothiophene-2-carbohydrazide has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-benzothiophene-2-carbohydrazide typically involves the bromination of 1-benzothiophene followed by the introduction of the carbohydrazide group. One common method is the reaction of 1-benzothiophene with bromine in the presence of a catalyst, such as iron(III) bromide, to form 6-bromo-1-benzothiophene. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and subsequent hydrazinolysis reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism by which 6-Bromo-1-benzothiophene-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Bromobenzothiophene

  • 6-Bromobenzothiophene

  • Benzothiophene-2-carboxylic acid

Properties

IUPAC Name

6-bromo-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLUJEBERIACBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
6-Bromo-1-benzothiophene-2-carbohydrazide
Reactant of Route 3
6-Bromo-1-benzothiophene-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
6-Bromo-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-benzothiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.